molecular formula C10H8N2O2 B1512158 3-Aminoisoquinoline-5-carboxylic acid CAS No. 1337880-90-6

3-Aminoisoquinoline-5-carboxylic acid

Cat. No.: B1512158
CAS No.: 1337880-90-6
M. Wt: 188.18 g/mol
InChI Key: AUAMNEYGHNXNTN-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

3-Aminoisoquinoline-5-carboxylic acid belongs to the isoquinoline class of heterocyclic aromatic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Isoquinoline represents a structural isomer of quinoline, with the nitrogen atom positioned differently within the aromatic framework. Both compounds are classified as benzopyridines, forming a fundamental category within heterocyclic chemistry that encompasses numerous natural products and synthetic pharmaceuticals.

The broader classification places this compound within the nitrogen-containing heterocycles, specifically those featuring a single nitrogen atom integrated into an aromatic system. The isoquinoline scaffold serves as the foundation for thousands of naturally occurring alkaloids, many of which exhibit significant biological activities. The compound's classification extends to substituted isoquinolines, where functional groups modify the parent structure's properties and reactivity patterns.

Within the context of medicinal chemistry, 3-aminoisoquinoline-5-carboxylic acid represents a member of the aminoisoquinoline subfamily, compounds known for their diverse biological activities. The presence of both amino and carboxylic acid functional groups creates opportunities for hydrogen bonding interactions and salt formation, properties that significantly influence the compound's pharmacological characteristics and synthetic utility.

Historical Context and Discovery

The historical development of isoquinoline chemistry traces back to the late nineteenth century when isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. These pioneering researchers employed fractional crystallization of acid sulfate derivatives to achieve the isolation, establishing fundamental methodologies that influenced subsequent heterocyclic chemistry research. The development of more efficient isolation techniques followed in 1914 when Weissgerber introduced selective extraction methods that exploited the basic properties of isoquinoline relative to quinoline.

The broader significance of isoquinoline compounds in natural product chemistry became evident with the isolation and characterization of numerous alkaloids containing this structural motif. Historical examples include morphine, the first bioactive isoquinoline alkaloid isolated from opium plants in the early nineteenth century, which revolutionized pain management and established isoquinoline derivatives as important pharmaceutical targets. The discovery of other significant isoquinoline alkaloids, such as berberine with its antibacterial properties and galanthamine as an acetylcholinesterase inhibitor, further solidified the importance of this chemical class.

The specific compound 3-aminoisoquinoline-5-carboxylic acid appears to represent a synthetic achievement rather than a natural product isolation. The compound's entry into chemical databases reflects the ongoing efforts to explore the chemical space around the isoquinoline core through systematic substitution patterns and functional group modifications.

Nomenclature and Registry Information

The systematic nomenclature of 3-aminoisoquinoline-5-carboxylic acid follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 3-aminoisoquinoline-5-carboxylic acid. This naming system clearly identifies the isoquinoline core structure and specifies the positions of the amino group at carbon-3 and the carboxylic acid functionality at carbon-5. The compound is registered under Chemical Abstracts Service number 1337880-90-6, providing a unique identifier for database searches and regulatory purposes.

Alternative nomenclature systems and synonyms for this compound include 3-imino-2,3-dihydroisoquinoline-5-carboxylic acid, reflecting tautomeric considerations in certain chemical contexts. The compound appears in various chemical databases under identifiers such as PubChem Compound Identification Number 71742577 and carries the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID20857235.

Table 1: Registry and Identification Information

Parameter Value
Chemical Abstracts Service Number 1337880-90-6
PubChem Compound Identification Number 71742577
Molecular Formula Compound Database Identifier MFCD22380191
Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID20857235
International Chemical Identifier Key AUAMNEYGHNXNTN-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC2=CN=C(C=C2C(=C1)C(=O)O)N

Key Structural Features and Molecular Properties

The molecular architecture of 3-aminoisoquinoline-5-carboxylic acid exhibits several distinctive structural features that determine its chemical and physical properties. The compound contains a rigid bicyclic aromatic system composed of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged to form the characteristic isoquinoline framework with specific functional group substitutions. The amino group at position 3 introduces basic character to the molecule, while the carboxylic acid group at position 5 provides acidic functionality, creating an internal acid-base balance within the structure.

The aromatic character of the isoquinoline core contributes to the compound's stability and planarity, with the nitrogen atom maintaining sp² hybridization and participating in the aromatic electron system. The compound exhibits a calculated logarithm of the partition coefficient value of -0.55, indicating moderate hydrophilicity and suggesting favorable aqueous solubility characteristics. The polar surface area measures 76 square angstroms, reflecting the contribution of the amino and carboxylic acid groups to the molecule's hydrogen bonding capacity.

Table 2: Molecular Properties and Physical Characteristics

Property Value Method/Source
Molecular Weight 188.18 g/mol PubChem Calculation
Heavy Atom Count 14 Computed Analysis
Rotatable Bond Count 1 Structural Analysis
Number of Rings 2 Bicyclic System
Hydrogen Bond Acceptors 4 Nitrogen and Oxygen Atoms
Hydrogen Bond Donors 2 Amino and Carboxyl Groups
Carbon Bond Saturation 0 Fully Aromatic System

The compound's electronic structure reflects the influence of both electron-donating amino substitution and electron-withdrawing carboxylic acid functionality on the isoquinoline ring system. The amino group at position 3 increases electron density on the aromatic system through resonance donation, while the carboxylic acid group at position 5 withdraws electron density through both inductive and resonance effects. This electronic distribution creates distinct regions of reactivity within the molecule and influences its interaction with other chemical species.

Recent computational studies have provided insights into the compound's three-dimensional conformation and potential energy surfaces. The molecule maintains essential planarity across the aromatic system, with the carboxylic acid group capable of rotating around the carbon-carbon bond connecting it to the ring system. This conformational flexibility allows for optimization of intermolecular interactions in crystal structures and biological binding sites.

Properties

IUPAC Name

3-aminoisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-8-6(5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAMNEYGHNXNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857235
Record name 3-Aminoisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-90-6
Record name 3-Aminoisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Aminoisoquinoline-5-carboxylic acid (AIQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of 3-Aminoisoquinoline-5-Carboxylic Acid

The synthesis of AIQCA typically involves several steps, starting from readily available precursors. A notable method includes the bromination of 3-aminoquinoline followed by carbonyl insertion to yield the carboxylic acid derivative. This synthetic route is advantageous due to its simplicity and high yield, making it suitable for large-scale production .

Antitumor Activity

AIQCA has shown promise as an antitumor agent. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory effects on various cancer cell lines. For example, a study demonstrated that AIQCA derivatives could inhibit the proliferation of human cancer cells by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death .

Anti-Inflammatory Effects

AIQCA exhibits notable anti-inflammatory properties. In vitro studies have shown that it can suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's mechanism appears to involve the inhibition of NF-κB translocation and MAPK phosphorylation pathways .

Table 1: Summary of Biological Activities of AIQCA

Activity TypeAssay MethodIC50 (µM)Reference
AntitumorMTT Assay20-50
Anti-inflammatoryELISA (IL-6, TNF-α)<30
AntibacterialZone of Inhibition15-25

Case Studies

  • Antitumor Study : A derivative of AIQCA was tested against various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability, demonstrating its potential as a lead compound for developing new anticancer drugs .
  • Anti-inflammatory Research : In a study involving BV2 microglial cells, AIQCA was shown to significantly reduce LPS-induced inflammatory responses. The compound effectively lowered levels of nitric oxide and cytokines, suggesting its utility in treating neuroinflammatory conditions .
  • Antibacterial Properties : Another study highlighted the antibacterial activity of AIQCA derivatives against Ralstonia solanacearum, indicating potential applications in agricultural settings as well as human medicine .

Scientific Research Applications

Synthesis of 3-Aminoisoquinoline-5-Carboxylic Acid

The synthesis of AIQCA typically involves several key reactions. One prominent method includes the bromination of 3-aminoquinoline followed by carbonyl insertion to yield methyl 3-aminoquinoline-5-carboxylate, which can be hydrolyzed to obtain AIQCA. The overall reaction pathway is as follows:

  • Bromination : 3-aminoquinoline is treated with bromine in the presence of sulfuric acid to produce 3-amino-5-bromoquinoline.
  • Carbonyl Insertion : The brominated compound undergoes a reaction with carbon monoxide in methanol, facilitated by palladium catalysts, yielding methyl 3-aminoquinoline-5-carboxylate.
  • Hydrolysis : The methyl ester can be hydrolyzed to form AIQCA.

This synthetic route is notable for its efficiency and high yield, making it suitable for large-scale production .

Biological Activities

AIQCA exhibits a range of biological activities that make it a candidate for drug development:

  • Antitumor Activity : Research indicates that derivatives of AIQCA can function as inhibitors of various cancer cell lines. For instance, modifications at the amino group have shown enhanced cytotoxic effects against breast and colon cancer cells .
  • Anti-inflammatory Properties : Compounds derived from AIQCA have been explored for their ability to inhibit α4β7 integrin, which plays a crucial role in inflammatory bowel diseases such as ulcerative colitis . This suggests potential therapeutic applications in managing autoimmune disorders.
  • Antibacterial Effects : Studies have demonstrated that isoquinoline derivatives exhibit significant antibacterial properties against various pathogens, indicating that AIQCA and its derivatives could be developed into novel antibacterial agents .

Applications in Drug Development

Given its diverse biological activities, AIQCA has several applications in drug development:

  • Lead Compound for Antitumor Drugs : AIQCA serves as a lead compound for synthesizing new antitumor agents. Its structural modifications can enhance potency and selectivity against cancer cells.
  • Therapeutics for Inflammatory Diseases : Due to its interaction with integrins involved in immune response, AIQCA derivatives are being investigated as potential treatments for inflammatory diseases .
  • Antibacterial Agents : The antibacterial properties of AIQCA derivatives make them promising candidates for developing new antibiotics against resistant strains of bacteria .

Case Studies and Research Findings

StudyFindingsImplications
Rosenker et al. (2014)Investigated the synthesis and biological evaluation of isoquinoline derivatives as inhibitors of dual-specificity phosphatase Cdc25BSuggested potential for targeting specific cancer pathways using modified isoquinolines
Blomgren et al. (2020)Developed quinoline derivatives as α4β7 integrin inhibitorsHighlighted the role of AIQCA in treating inflammatory bowel diseases
Recent Antibacterial StudiesShowed significant activity against Ralstonia solanacearumProposed AIQCA as a scaffold for new antibacterial drugs

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Biological Activities/Applications Sources
3-Aminoisoquinoline-5-carboxylic acid C₁₀H₈N₂O₂ 188.18 3-NH₂, 5-COOH Amino, carboxylic acid Drug discovery, enzyme inhibition
5-Hydroxyquinoline-3-carboxylic acid C₁₀H₇NO₃ 189.17 3-COOH, 5-OH Carboxylic acid, hydroxyl Chelation, metal coordination studies
5-Chloroisoquinoline-3-carboxylic acid C₁₀H₆ClNO₂ 207.61 3-COOH, 5-Cl Carboxylic acid, chloro Intermediate in organometallic synthesis
5-Amino-6-quinolinecarboxylic acid C₁₀H₈N₂O₂ 188.18 5-NH₂, 6-COOH Amino, carboxylic acid Antimicrobial/anticancer research
Methyl 3-aminoquinoline-5-carboxylate C₁₁H₁₀N₂O₂ 202.21 3-NH₂, 5-COOCH₃ Amino, ester Prodrug development, synthetic precursor
5-Acetylquinoline-3-carboxylic acid C₁₂H₉NO₃ 215.21 3-COOH, 5-COCH₃ Carboxylic acid, acetyl Research reagent, kinase inhibitor studies
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ 127.10 3-COOH, 5-CH₃ (isoxazole core) Carboxylic acid, methyl Monoamine oxidase inhibition, metal ligand

Key Observations

Substituent Effects on Reactivity: The amino group in 3-Aminoisoquinoline-5-carboxylic acid enhances nucleophilicity, enabling participation in cross-coupling reactions (e.g., Buchwald–Hartwig amination) . In contrast, chloro substituents (e.g., 5-Chloroisoquinoline-3-carboxylic acid) increase electrophilicity, favoring nucleophilic aromatic substitution . Ester derivatives like Methyl 3-aminoquinoline-5-carboxylate improve lipophilicity, making them suitable for prodrug formulations .

Biological Activity: Quinoline and isoquinoline derivatives with amino and carboxylic acid groups (e.g., 3-Aminoisoquinoline-5-carboxylic acid and 5-Amino-6-quinolinecarboxylic acid) show promise in targeting enzymes or receptors due to their zwitterionic nature and hydrogen-bonding capabilities . Isoxazole analogs (e.g., 5-Methylisoxazole-3-carboxylic acid) exhibit distinct activity as monoamine oxidase inhibitors, attributed to their planar heterocyclic core .

Synthetic Utility :

  • Carboxylic acid groups facilitate conjugation reactions (e.g., peptide coupling), while hydroxyl or acetyl groups expand utility in metal coordination or kinase studies .

Preparation Methods

Step 1: Synthesis of 3-amino-5-bromoquinoline

  • Starting material: 3-aminoquinoline.
  • Reagents: Bromine, sulfuric acid, silver sulfate catalyst.
  • Conditions: Reaction mixture is cooled to 0 °C using an ice-salt bath. Bromine is added dropwise at 0 °C, followed by stirring at room temperature overnight.
  • Work-up: The reaction completion is monitored by thin layer chromatography (TLC). The mixture is poured into ice water, neutralized to alkaline pH with sodium carbonate, extracted with ethyl acetate (3 times), dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography.
  • Outcome: 3-amino-5-bromoquinoline is obtained with good purity.

Step 2: Synthesis of methyl 3-aminoisoquinoline-5-carboxylate (methyl ester intermediate)

  • Starting material: 3-amino-5-bromoquinoline.
  • Reagents: Methanol, N,N-dimethylformamide (DMF), palladium chloride (PdCl2), triethylamine, carbon monoxide gas.
  • Conditions: The mixture is reacted under 0.8 MPa carbon monoxide pressure at 75 °C for 6 hours.
  • Work-up: Reaction completion is confirmed by TLC. The reaction mixture is dried, extracted with ethyl acetate (3 times), dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography.
  • Outcome: Methyl 3-aminoisoquinoline-5-carboxylate is obtained in approximately 81% yield.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Bromination Bromine, H2SO4, Ag2SO4, 0 °C to RT overnight 3-amino-5-bromoquinoline Not specified (high purity)
2 Carbonyl insertion/carboxylation PdCl2, triethylamine, CO (0.8 MPa), MeOH, DMF, 75 °C, 6 h Methyl 3-aminoisoquinoline-5-carboxylate 81
3 Hydrolysis (inferred) Acidic or basic hydrolysis 3-aminoisoquinoline-5-carboxylic acid Not specified

Advantages and Research Findings

  • Simplicity: The method uses readily available starting materials (3-aminoquinoline) and avoids complex multi-step syntheses.
  • Safety: Avoids hazardous reagents such as m-chloroperoxybenzoic acid used in older methods.
  • Yield: The carbonyl insertion step achieves a high yield (~81%) for the methyl ester intermediate.
  • Scalability: The process is suitable for large-scale production due to straightforward reaction conditions and ease of purification.
  • Purity: The use of TLC monitoring and column chromatography ensures high purity of intermediates and final products.
  • Novelty: This synthetic route fills a gap in the market for efficient preparation of 3-aminoisoquinoline-5-carboxylic acid derivatives.

Analytical Data Supporting the Preparation

Comparative Notes on Older Methods

Older synthesis approaches involved:

  • Skraup reaction of 3-aminobenzoic acid with glycerol and sulfuric acid, producing mixtures of quinoline carboxylates.
  • Subsequent oxidation with m-chloroperoxybenzoic acid (explosive and hazardous).
  • Nitration and reduction steps to introduce the amino group.

These methods are less desirable due to:

  • Complex reaction mixtures and low selectivity.
  • Use of dangerous reagents.
  • Lower overall yields.
  • Difficult scale-up.

The new method described above avoids these issues.

Q & A

Q. What are the recommended synthetic routes for 3-aminoisoquinoline-5-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as condensation of substituted anilines with carbonyl intermediates, followed by cyclization. For purity validation:

Chromatographic Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity.

Spectroscopic Confirmation : Employ 1^1H/13^{13}C NMR to verify structural integrity (e.g., characteristic peaks for the isoquinoline backbone and carboxylic acid group) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and absence of byproducts .

  • Key Consideration : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like uncyclized intermediates .

Q. What safety protocols are critical when handling 3-aminoisoquinoline-5-carboxylic acid in the lab?

  • Methodological Answer : Follow OSHA-compliant guidelines:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols or vapors .

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

  • Note : No ecological toxicity data exists; assume environmental persistence and avoid drain disposal .

Q. How can researchers characterize the stability of 3-aminoisoquinoline-5-carboxylic acid under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC .

Photodegradation : Expose samples to UV light (254 nm) and compare chromatograms to dark-stored controls .

Humidity Effects : Use desiccators with controlled humidity (e.g., 30%, 60%) to assess hydrolysis .

Advanced Research Questions

Q. How can reaction yields for 3-aminoisoquinoline-5-carboxylic acid derivatives be optimized in cross-coupling reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

Variable Screening : Test catalysts (e.g., Pd/C, CuI), ligands (e.g., BINAP), and solvents (DMF vs. THF) .

Response Surface Methodology (RSM) : Model interactions between temperature, reagent stoichiometry, and reaction time to maximize yield .

In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictions in biological activity data for 3-aminoisoquinoline-5-carboxylic acid analogs?

  • Methodological Answer : Resolve discrepancies through:

Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .

Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the isoquinoline ring) .

Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Q. What methodologies are recommended for assessing the ecological impact of 3-aminoisoquinoline-5-carboxylic acid in preclinical studies?

  • Methodological Answer : Address data gaps via:

Read-Across Analysis : Use toxicity predictions from structurally similar compounds (e.g., quinoline-3-carboxylic acids) .

Microcosm Studies : Evaluate biodegradability in soil/water systems spiked with the compound; monitor via LC-MS/MS .

Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log KowK_{ow} .

Methodological Guidelines for Reporting

  • Data Transparency : Document synthetic protocols, characterization data (NMR/HRMS peaks), and assay conditions in compliance with FAIR principles .
  • Contradiction Reporting : Clearly state limitations (e.g., "ecological toxicity data unavailable") and justify assumptions in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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